![molecular formula C11H19NSi B150342 2-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-72-2](/img/structure/B150342.png)
2-[3-(Trimethylsilyl)propyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a versatile reagent that is widely used in various synthetic applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.
科学研究应用
2-[3-(Trimethylsilyl)propyl]pyridine has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. It is a useful reagent for the protection of alcohols, amines, and carboxylic acids, and it can also be used as a catalyst for various reactions. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of natural products such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals such as anti-cancer agents and anti-inflammatory drugs. 2-[3-(Trimethylsilyl)propyl]pyridine has been used as a ligand in various metal-catalyzed reactions, and it has been shown to enhance the reactivity and selectivity of these reactions.
作用机制
2-[3-(Trimethylsilyl)propyl]pyridine is a Lewis base that can act as a nucleophile or a base in various reactions. It can donate its lone pair of electrons to an electrophilic center, such as a carbonyl group, to form a covalent bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also act as a proton acceptor, abstracting a proton from a substrate to form a new bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also form complexes with metal ions, acting as a ligand to enhance the reactivity and selectivity of metal-catalyzed reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[3-(Trimethylsilyl)propyl]pyridine. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe reagent for use in laboratory experiments. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of pharmaceuticals, indicating its potential therapeutic applications.
实验室实验的优点和局限性
2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in various synthetic applications, and it is readily available and relatively inexpensive. 2-[3-(Trimethylsilyl)propyl]pyridine is also stable and can be stored for long periods without degradation. However, 2-[3-(Trimethylsilyl)propyl]pyridine has some limitations, including its strong odor and the need for careful handling due to its flammability and toxicity.
未来方向
There are several future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research. One potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine as a ligand in metal-catalyzed reactions to enhance their reactivity and selectivity. Another potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine in the synthesis of new pharmaceuticals and agrochemicals. 2-[3-(Trimethylsilyl)propyl]pyridine could also be used in the development of new materials and catalysts. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
Conclusion:
In conclusion, 2-[3-(Trimethylsilyl)propyl]pyridine is a versatile reagent that has gained significant attention in the field of organic chemistry. It has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. 2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments, but it also has some limitations. There are several potential future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research, including its use as a ligand in metal-catalyzed reactions and in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
合成方法
2-[3-(Trimethylsilyl)propyl]pyridine can be synthesized by the reaction of 3-bromopropyltrimethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. Other methods for the synthesis of 2-[3-(Trimethylsilyl)propyl]pyridine include the reaction of pyridine with 3-chloropropyltrimethylsilane or the reaction of pyridine with 3-bromopropylmagnesium bromide followed by trimethylsilylation.
属性
CAS 编号 |
137017-72-2 |
|---|---|
产品名称 |
2-[3-(Trimethylsilyl)propyl]pyridine |
分子式 |
C11H19NSi |
分子量 |
193.36 g/mol |
IUPAC 名称 |
trimethyl(3-pyridin-2-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,6,8,10H2,1-3H3 |
InChI 键 |
VASQSIRDYAESID-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
规范 SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
同义词 |
Pyridine,2-[3-(trimethylsilyl)propyl]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
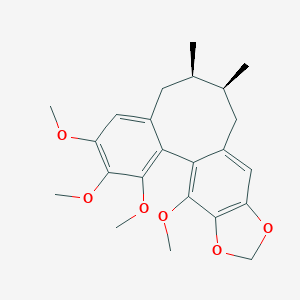
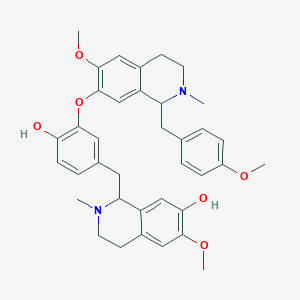
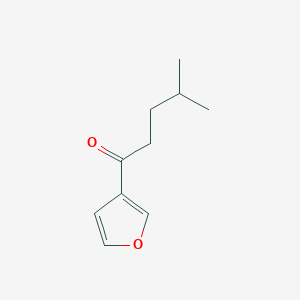
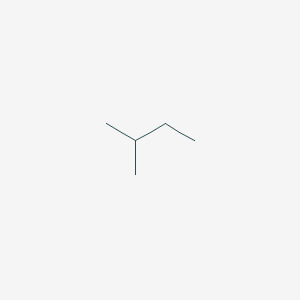
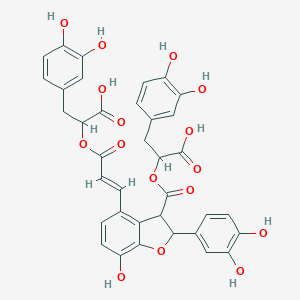

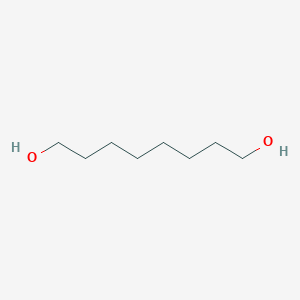
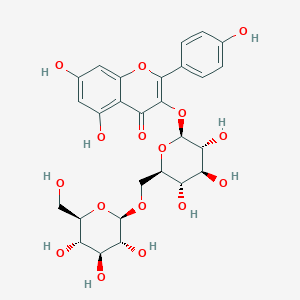
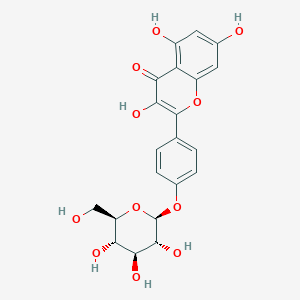
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)

